jc-1

Mitochondrial Membrane Potential Flow Cytometry Apoptosis

JC-1 iodide is the gold-standard, dual-emission, ratiometric mitochondrial membrane potential indicator for apoptosis research. Its unique J-aggregate red fluorescence (∼590 nm) and monomer green fluorescence (∼530 nm) provide a concentration-independent, normalized ΔΨm readout, eliminating dye loading and cell number artifacts. Unlike Rhodamine 123, TMRE, or DiOC6(3), JC-1 offers unmatched sensitivity and specificity, making it the definitive choice for quantitative flow cytometry and high-content screening. Research-use only; in stock for immediate shipment.

Molecular Formula C25H27Cl4IN4
Molecular Weight 166.22 g/mol
CAS No. 47729-63-5
Cat. No. B1663254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namejc-1
CAS47729-63-5
Synonyms5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolcarbocyanine iodide;  Bis(5,6-dichloro-1,3-diethyl-2-benzimidazole)trimethinecyanine iodide
Molecular FormulaC25H27Cl4IN4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN(CCO)CC1=CN=CC=C1
InChIInChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1
InChIKeyAONUOBNHKYQJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JC-1 (CAS 47729-63-5) as a Core Ratiometric Mitochondrial Membrane Potential Dye for Apoptosis and Cell Health Research


JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a cationic, lipophilic fluorescent dye widely established as a ratiometric indicator of mitochondrial membrane potential (ΔΨm). In viable cells with high ΔΨm, JC-1 accumulates in mitochondria and forms red-fluorescent J-aggregates (emission maximum ~590 nm), while in apoptotic or damaged cells with low ΔΨm, it remains in the cytoplasm as a green-fluorescent monomer (emission maximum ~530 nm) [1]. This dual-emission, ratiometric property (red/green fluorescence intensity ratio) enables both qualitative visualization and quantitative flow cytometric assessment of mitochondrial depolarization, a key hallmark of early apoptosis . JC-1 is distinguished from other mitochondrial dyes by its ability to provide a concentration-independent, normalized readout of ΔΨm, independent of mitochondrial size, shape, or density [2].

Why JC-1 (CAS 47729-63-5) Cannot Be Casually Replaced by Generic Mitochondrial Dyes for Critical ΔΨm Analysis


Direct substitution of JC-1 with other cationic mitochondrial dyes like Rhodamine 123 (R123) or DiOC6(3) is scientifically inadvisable due to profound differences in their selectivity and response characteristics. Studies demonstrate that R123 exhibits lower sensitivity to changes in ΔΨm, often failing to report subtle depolarization events, while DiOC6(3) shows high, non-specific sensitivity to changes in plasma membrane potential, leading to non-coherent, artifactual measurements [1]. Furthermore, the alternative JC-10, while possessing improved aqueous solubility, has performance that is highly cell-type dependent, and its ability to detect subtle ΔΨm changes is not universally equivalent to JC-1 . The unique ratiometric, dual-emission mechanism of JC-1 provides a normalized internal control that compensates for variations in dye loading, cell number, and mitochondrial mass—a critical advantage that single-wavelength or non-ratiometric dyes cannot replicate, ensuring data integrity and reproducibility in quantitative assays [2].

Evidence-Based Differentiation of JC-1 (CAS 47729-63-5): Quantifiable Advantages in Sensitivity, Specificity, and Reproducibility


JC-1 Demonstrates Superior Sensitivity to Mitochondrial Depolarization Compared to Rhodamine 123

In a direct comparative study using the U937 human cell line, JC-1 consistently detected a decrease in ΔΨm in response to the depolarizing agent valinomycin, while Rhodamine 123 (R123) failed to report any significant change under identical conditions [1]. Furthermore, R123 showed a lower overall sensitivity to ΔΨm changes, often requiring more severe mitochondrial perturbations to elicit a detectable fluorescence shift [1]. This head-to-head evidence confirms that JC-1 is the more sensitive probe for detecting early and subtle mitochondrial depolarization events.

Mitochondrial Membrane Potential Flow Cytometry Apoptosis

JC-1 Provides Superior Specificity by Avoiding Plasma Membrane Potential Artifacts Seen with DiOC6(3)

Direct comparison of JC-1 and DiOC6(3) in U937 cells revealed a critical distinction in specificity. While JC-1 fluorescence was unaffected by experimental depolarization of the plasma membrane with high extracellular KCl, DiOC6(3) exhibited significant, artifactual changes in fluorescence under the same conditions [1]. This non-coherent behavior of DiOC6(3) is attributed to its high sensitivity to changes in plasma membrane potential (Δψp), confounding its utility as a specific readout for mitochondrial ΔΨm. JC-1's exclusive localization to mitochondria under physiological conditions confirms its superior specificity for mitochondrial measurements [1].

Membrane Potential Flow Cytometry Assay Specificity

Validated Assay Reproducibility: JC-1 Yields Consistent Quantitative Data in Human Clinical Samples

In a study measuring mitochondrial membrane potential in mononuclear cells from 27 patients with type 2 diabetes mellitus (T2DM) and 32 healthy controls, the JC-1 assay demonstrated high reproducibility. The authors specifically validated their JC-1-based findings by electron microscopy and pharmacological manipulation of ΔΨm, confirming the assay's robustness [1]. This cross-study evidence from a clinical setting reinforces the reliability of JC-1 for generating consistent, publishable data across different sample sets and operators.

Clinical Research Assay Validation Reproducibility

JC-1 vs. JC-10: A Trade-off Between Ratiometric Precision and Aqueous Solubility

JC-10 is marketed as a superior alternative to JC-1, primarily due to its enhanced aqueous solubility, which reduces precipitation in buffers even at concentrations as low as 1 µM for JC-1 . However, this advantage comes with a critical caveat: JC-10's performance is highly cell-type dependent, and it is not a universal, drop-in replacement for JC-1 in all experimental contexts . For applications where JC-1's solubility is not a limiting factor (e.g., many standard flow cytometry protocols with appropriate controls), its well-characterized ratiometric properties and extensive literature validation offer a more predictable and reliable quantitative readout of ΔΨm.

Fluorescent Dye Assay Development Solubility

Optimal Use Cases for JC-1 (CAS 47729-63-5) in Mitochondrial Health and Apoptosis Research


Early Apoptosis Detection and Quantification by Flow Cytometry

JC-1 is the industry-standard dye for detecting early-stage apoptosis by flow cytometry. Its dual-emission ratiometric measurement (red/green fluorescence intensity ratio) provides a quantitative, normalized readout of mitochondrial depolarization, a key event preceding morphological changes. This application is directly supported by evidence showing JC-1's superior sensitivity and specificity compared to Rhodamine 123 and DiOC6(3) [1]. The validated, reproducible nature of the assay in both cell lines and primary human samples makes it a robust choice for drug screening and mechanistic studies [2].

Assessment of Mitochondrial Dysfunction in Ischemia/Reperfusion Injury Models

JC-1 is an ideal probe for quantifying mitochondrial damage in models of ischemia/reperfusion (I/R) injury, such as in cardiac myocytes. The opening of the mitochondrial permeability transition pore (mPTP) and subsequent depolarization of the inner membrane are hallmarks of I/R injury, and JC-1 reliably reports these changes via a decrease in the red/green fluorescence ratio. This application is validated in published protocols and leverages JC-1's ability to provide both qualitative and quantitative cytofluorimetric data on ΔΨm loss [3].

Validation of Mitochondrial Toxicity in Drug Safety Pharmacology

For industrial toxicology and drug safety assessment, JC-1 provides a reliable, high-throughput-compatible assay for detecting drug-induced mitochondrial dysfunction. Its ratiometric nature corrects for cell number variations and dye loading inconsistencies, which is critical for generating robust, reproducible data across large compound libraries. The specificity of JC-1 for ΔΨm, avoiding plasma membrane artifacts seen with probes like DiOC6(3), ensures that positive hits accurately reflect mitochondrial toxicity rather than off-target membrane effects [1]. This application is supported by the extensive use of JC-1 in the literature for assessing xenobiotic impact on mitochondrial health [4].

Reproducible Measurement of Mitochondrial Health in Clinical and Translational Studies

JC-1 is a preferred reagent for translational research requiring robust, validated assays for human samples. The demonstrated reproducibility of JC-1 measurements in mononuclear cells from diabetes patients, validated against gold-standard electron microscopy and pharmacological controls [2], makes it a reliable tool for studies linking mitochondrial function to disease phenotypes. Its ability to provide a quantitative, normalized readout facilitates comparison across patient cohorts and longitudinal studies.

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